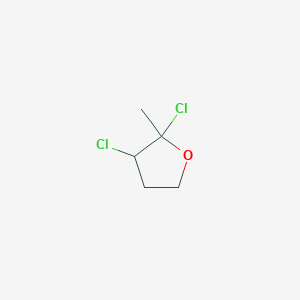
2,3-Dichloro-2-methyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-2-methyloxolane is a chemical compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-2-methyloxolane typically involves the chlorination of 2-methyloxolane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is carefully controlled to avoid over-chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反应分析
Types of Reactions: 2,3-Dichloro-2-methyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated oxolanes.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms, forming new functionalized oxolanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in water, amines in organic solvents.
Major Products: The major products formed from these reactions include various substituted oxolanes, depending on the specific reagents and conditions used.
科学研究应用
2,3-Dichloro-2-methyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism by which 2,3-Dichloro-2-methyloxolane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the oxolane ring structure allows it to form specific interactions with these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2-Methyloxolane: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
2,3-Dichlorotoluene: Similar in having two chlorine atoms but differs in the aromatic ring structure.
2-Methyl-2,3-dichlorobutane: Similar in having two chlorine atoms and a methyl group but differs in the aliphatic chain structure.
Uniqueness: 2,3-Dichloro-2-methyloxolane is unique due to its combination of the oxolane ring and the specific positioning of chlorine atoms and a methyl group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
属性
分子式 |
C5H8Cl2O |
|---|---|
分子量 |
155.02 g/mol |
IUPAC 名称 |
2,3-dichloro-2-methyloxolane |
InChI |
InChI=1S/C5H8Cl2O/c1-5(7)4(6)2-3-8-5/h4H,2-3H2,1H3 |
InChI 键 |
PUBJPJACIBRCNA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CCO1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



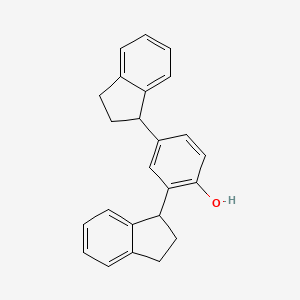
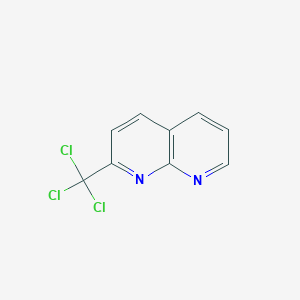
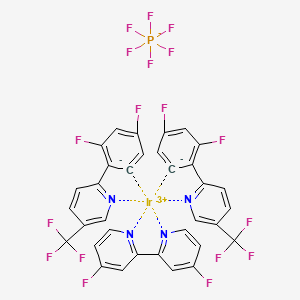
![Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13889009.png)
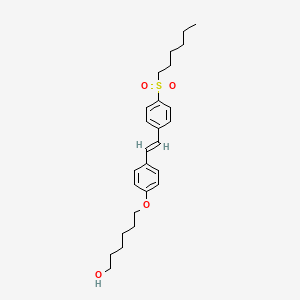
![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B13889022.png)
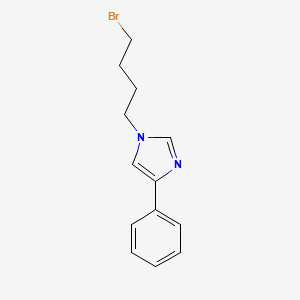

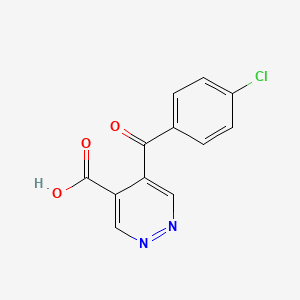
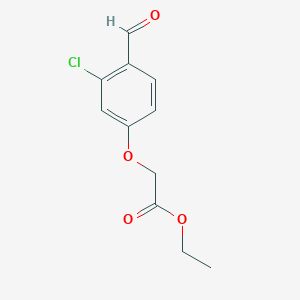
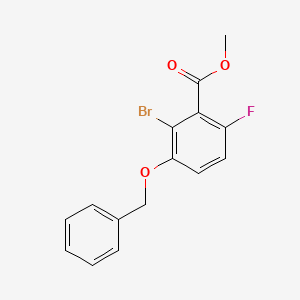
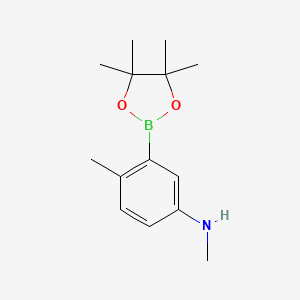
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)
